

# Application Note: A Comprehensive Guide to Dibromomethane-d2 as a Specialized NMR Solvent

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## Compound of Interest

Compound Name: *Dibromomethane-d2*

CAS No.: 22117-86-8

Cat. No.: B1599747

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## Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, demanding high-purity deuterated solvents to achieve optimal spectral resolution. While common solvents like Chloroform-d and DMSO-d6 are widely used, specialized solvents are often required for specific applications.[1] This guide provides an in-depth exploration of **Dibromomethane-d2** ( $\text{CD}_2\text{Br}_2$ ), a valuable yet less common NMR solvent. We will detail its physicochemical properties, outline its specific applications in NMR spectroscopy, provide validated protocols for its use, and discuss critical safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of NMR solvents for challenging analytical problems.

## Introduction to Dibromomethane-d2 ( $\text{CD}_2\text{Br}_2$ )

**Dibromomethane-d2**, also known as Methylene bromide-d2, is the deuterated analogue of dibromomethane ( $\text{CH}_2\text{Br}_2$ ). In NMR spectroscopy, the substitution of protons with deuterium nuclei is essential to avoid overwhelming solvent signals that would otherwise obscure the

analyte's spectrum. Deuterium's different nuclear spin (spin-1) compared to hydrogen (spin-1/2) ensures its signals appear in a distinct region of the spectrum, allowing for clear observation of the sample's proton signals.

CD<sub>2</sub>Br<sub>2</sub> serves as a specialized solvent capable of dissolving a wide range of organic compounds.[2][3] Its utility is particularly noted in situations where common solvents like CDCl<sub>3</sub> or CD<sub>2</sub>Cl<sub>2</sub> are unsuitable due to overlapping residual peaks with analyte signals or differing solubility characteristics.[4] Furthermore, its non-deuterated form is sometimes used as an internal standard for quantifying reaction yields via NMR, highlighting its chemical stability under certain reaction conditions.[5]

## Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of **Dibromomethane-d2** are critical for its effective use. These properties determine its useful liquid range, its interaction with analytes, and its appearance in the NMR spectrum.

### Physical Properties

A summary of the key physical properties of **Dibromomethane-d2** is presented below. The data is compiled from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	22117-86-8	[2][6]
Molecular Formula	CD <sub>2</sub> Br <sub>2</sub>	[6]
Molecular Weight	175.85 g/mol	[6]
Appearance	Colorless Liquid	[2][3]
Density	~2.505 g/mL at 25 °C	[2]
Boiling Point	99 °C (lit.)	[2]
Melting Point	-52.7 °C (for CH <sub>2</sub> Br <sub>2</sub> )	[3]
Refractive Index (n <sub>20/D</sub> )	~1.5381 (lit.)	[2]
Isotopic Purity	≥99 atom % D	

## NMR Spectroscopic Data

The defining characteristic of an NMR solvent is its residual proton signal and its corresponding carbon signal.

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
<sup>1</sup> H (Residual CHD <sub>2</sub> Br <sub>2</sub> )	~4.95	Quintet (1:2:3:2:1)	J(H,D) ≈ 1-2 Hz
<sup>13</sup> C	~54.0	Triplet (1:1:1)	J(C,D) ≈ 27 Hz
Water (H <sub>2</sub> O/HDO)	Variable (typically 1.5-2.0)	Singlet/Triplet	N/A

Note: Chemical shifts can be dependent on solute, concentration, and temperature. The multiplicity of the residual proton peak is a quintet due to coupling with two deuterium nuclei (spin I=1). The <sup>13</sup>C signal appears as a triplet due to coupling with one deuterium nucleus.[7][8]

## Core Applications in NMR Spectroscopy

**Dibromomethane-d2** is more than just a solvent; its specific properties make it a strategic choice in several analytical scenarios.

### Alternative to Dichloromethane-d2

Dichloromethane-d2 (CD<sub>2</sub>Cl<sub>2</sub>) is a versatile solvent, but its residual proton peak at approximately 5.32 ppm can interfere with the signals of many analytes, particularly those in the olefinic or aromatic regions.[4] **Dibromomethane-d2**, with its residual peak shifted upfield to around 4.95 ppm, provides a clear spectral window in this critical region, making it an excellent alternative for analyzing compounds with resonances near 5.3 ppm.[9]

## Analysis of Moderately Polar Organic Compounds

With its ability to dissolve a wide array of organic compounds, CD<sub>2</sub>Br<sub>2</sub> is well-suited for the analysis of small molecules, natural products, and synthetic intermediates that may have

limited solubility in less polar solvents like benzene-d6 or more polar solvents like DMSO-d6.[2]  
[3]

## Use as an Internal Standard for Quantitative NMR (qNMR)

The non-deuterated analogue, CH<sub>2</sub>Br<sub>2</sub>, is sometimes employed as an internal standard for determining yields in chemical reactions by qNMR.[5] Its simple singlet in the <sup>1</sup>H NMR spectrum (at ~4.94 ppm in CDCl<sub>3</sub>) is in a relatively uncrowded region, and its known concentration can be used to accurately quantify products.[5][9] This implies that CD<sub>2</sub>Br<sub>2</sub> itself is a stable solvent that is unlikely to react with many common organic analytes under standard NMR acquisition conditions.

## Experimental Protocols

Adherence to standardized protocols is essential for ensuring data quality, reproducibility, and laboratory safety.

### Protocol for Sample Preparation

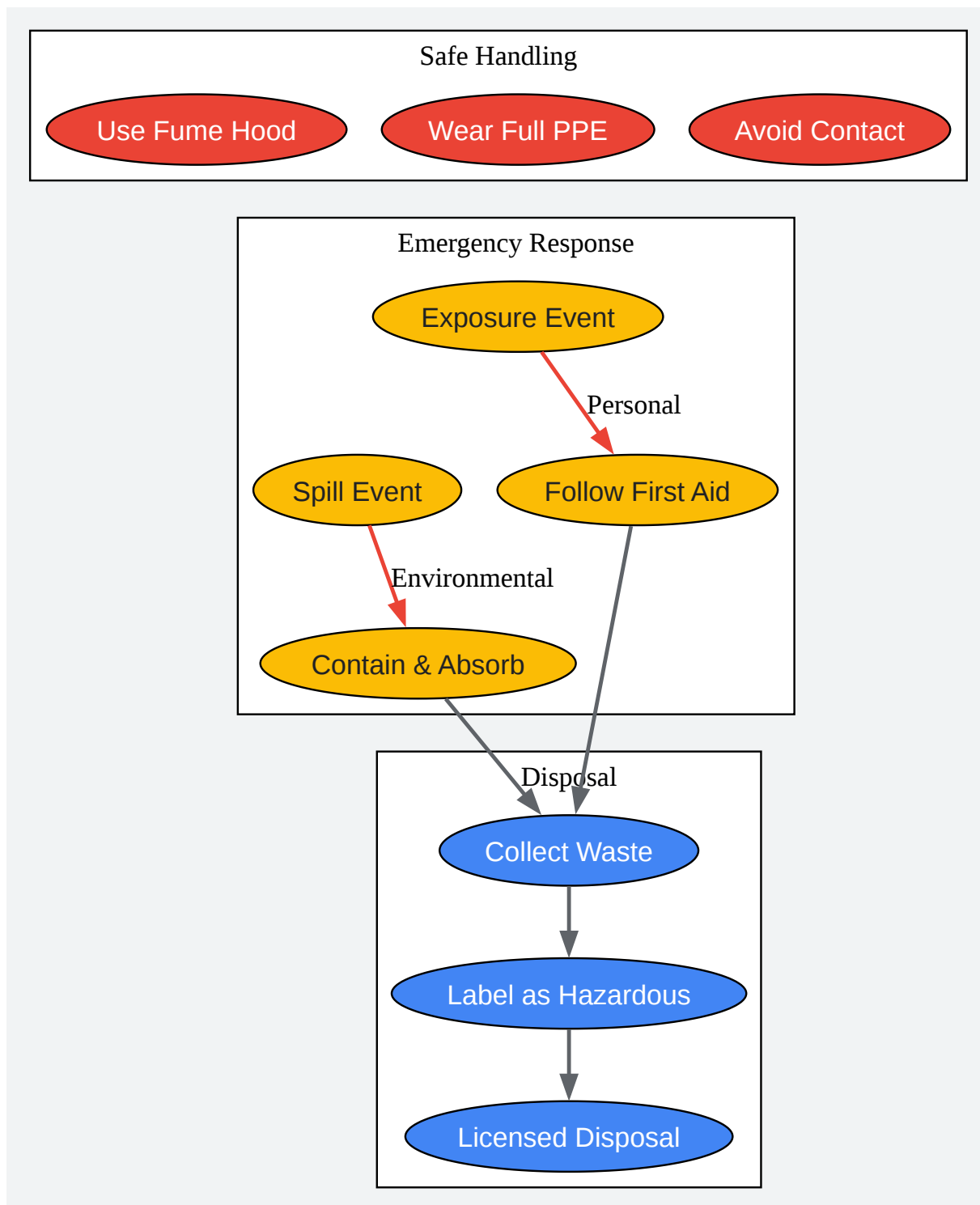
This protocol outlines the standard procedure for preparing an analyte for NMR analysis using **Dibromomethane-d2**.

Materials:

- Analyte of interest
- **Dibromomethane-d2** (≥99 atom % D)
- High-precision 5 mm NMR tubes
- Pasteur pipette or syringe
- Vortex mixer (optional)
- Analytical balance

Procedure:

- **Weigh the Analyte:** Accurately weigh 1-10 mg of the solid analyte directly into the NMR tube. For liquid or oil samples, weigh the sample in a small vial and dissolve it in a minimum amount of  $\text{CD}_2\text{Br}_2$  before transferring.
- **Add Solvent:** Using a clean Pasteur pipette or syringe, add approximately 0.6-0.7 mL of **Dibromomethane-d2** to the NMR tube.
- **Dissolution:** Cap the NMR tube securely and gently invert or vortex the tube until the sample is completely dissolved. Visually inspect for any undissolved particulate matter.
- **Filtration (if necessary):** If particulates are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
- **Labeling:** Clearly label the NMR tube with the sample identification.
- **Analysis:** Insert the tube into the NMR spectrometer spinner turbine, ensure the correct depth, and proceed with instrument setup (locking, shimming) and data acquisition.



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Caption: Logical flow for handling, emergency response, and disposal of CD<sub>2</sub>Br<sub>2</sub>.

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